![molecular formula C9H13Cl2N3 B2956287 methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride CAS No. 2172073-86-6](/img/structure/B2956287.png)

methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

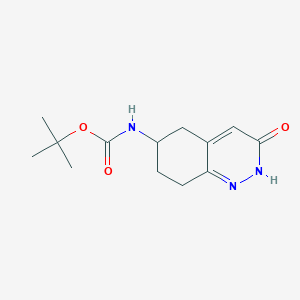

The compound “methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves targeting FGFRs (Fibroblast Growth Factor Receptors), which play an essential role in various types of tumors . One of the derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using InChI (IUPAC International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations . These notations provide a way to represent the structure of a chemical compound in a textual format .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are typically related to their biological activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . For instance, the empirical formula, molecular weight, and other properties can be determined .Wissenschaftliche Forschungsanwendungen

Analytical Techniques

Research by Sacher, Lenz, and Brauch (1997) introduces methods for determining aliphatic amines, such as methylamine and pyrrolidine, in wastewater and surface water using gas chromatography-mass spectrometry after derivatization. This technique could be relevant for analyzing similar compounds, including methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride, in environmental samples (Sacher, Lenz, & Brauch, 1997).

Synthetic Applications

Fleck, McWhorter, DeKam, and Pearlman (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for antibiotic preparation. This highlights the synthetic utility of nitrogen-containing heterocycles in drug development, which could extend to the synthesis of complex molecules like this compound for pharmaceutical applications (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Heterocyclic Compound Studies

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the chemical interest in pyrrolidine derivatives for their biological effects and industrial applications. Such methodologies could be applicable to the synthesis or functionalization of compounds like this compound, exploring its potential uses in medicine or industry (Żmigrodzka et al., 2022).

Molecular Structure and Reactivity

Nazır et al. (2000) studied the tautomerism and intramolecular hydrogen bonding in Schiff bases, which could provide insights into the structural and electronic properties of similar heterocyclic compounds. Understanding such properties is crucial for designing compounds with desired reactivity and stability (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Catalysis and Functionalization

He, Zhao, Zhang, Lu, and Chen (2012) developed methods for the synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This research underscores the role of catalysis in functionalizing nitrogen-containing heterocycles, potentially applicable to the modification of this compound for targeted applications (He, Zhao, Zhang, Lu, & Chen, 2012).

Wirkmechanismus

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is related to their inhibitory activity against FGFRs . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-7-2-4-11-9-8(7)3-5-12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZFZRXJCYGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CNC2=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)

![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956214.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)

![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)

![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)